

# In-Depth Technical Guide: PF-05381941 (CAS Number 1474022-02-0)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**PF-05381941** is a potent small molecule inhibitor targeting two key kinases in the inflammatory signaling cascade: Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and p38α mitogen-activated protein kinase (MAPK).[1][2] Its dual inhibitory action allows for a comprehensive blockade of pro-inflammatory cytokine production, making it a compound of significant interest for the development of therapeutics for autoimmune and inflammatory diseases.[1] Preclinical studies have demonstrated its efficacy in cellular and animal models of inflammation.[1] This document provides a detailed technical overview of **PF-05381941**, including its chemical properties, mechanism of action, available quantitative data, and generalized experimental protocols.

## **Chemical and Physical Properties**

**PF-05381941** is a complex synthetic organic molecule with the following identifiers and properties:



| Property          | Value                                                                                                       | Source |
|-------------------|-------------------------------------------------------------------------------------------------------------|--------|
| CAS Number        | 1474022-02-0                                                                                                | [1][3] |
| IUPAC Name        | 1-(3-(tert-Butyl)-1-(3-<br>cyanophenyl)-1H-pyrazol-5-<br>yl)-3-(3-methyl-4-(pyridin-4-<br>yloxy)phenyl)urea | [1]    |
| Molecular Formula | C27H26N6O2                                                                                                  | [1]    |
| Molecular Weight  | 466.55 g/mol                                                                                                | [1]    |
| Appearance        | Solid powder                                                                                                | [1]    |
| Solubility        | Soluble in DMSO                                                                                             | [1]    |

## **Mechanism of Action**

**PF-05381941** exerts its anti-inflammatory effects by dually inhibiting TAK1 and p38α, two critical nodes in intracellular signaling pathways that lead to the production of inflammatory cytokines.[1]

- TAK1 Inhibition: TAK1 is a key upstream kinase in the activation of both the Nuclear Factor-kappa B (NF-κB) and MAPK signaling pathways in response to inflammatory stimuli such as lipopolysaccharide (LPS) and cytokines like TNF-α and IL-1β. By inhibiting TAK1, PF-05381941 prevents the activation of these downstream pathways, leading to a broad suppression of inflammatory gene expression.[1]
- p38α MAPK Inhibition: p38α is a member of the MAPK family that plays a crucial role in the post-transcriptional regulation and synthesis of pro-inflammatory cytokines, including TNF-α and Interleukin-6 (IL-6).[1] Inhibition of p38α by PF-05381941 directly reduces the production of these key inflammatory mediators.[1]

The dual inhibition of both a critical upstream activator (TAK1) and a key downstream effector (p38 $\alpha$ ) results in a more comprehensive and potent anti-inflammatory effect than targeting either kinase alone.[1]





Click to download full resolution via product page



**Figure 1:** Simplified signaling pathway showing the dual inhibitory action of **PF-05381941** on TAK1 and p38 $\alpha$ .

## **Quantitative Data**

The following tables summarize the available quantitative data for **PF-05381941**. It is important to note that there are discrepancies in the reported IC50 values from different sources, which may be due to different experimental conditions or assay formats.

Table 1: In Vitro Inhibitory Activity

| Target                                        | IC50 (nM) | Assay Conditions | Source |
|-----------------------------------------------|-----------|------------------|--------|
| TAK1                                          | ~1.6      | Not specified    | [1]    |
| ρ38α                                          | ~7.0      | Not specified    | [1]    |
| TAK1                                          | 156       | Not specified    | [2]    |
| ρ38α                                          | 186       | Not specified    | [2]    |
| LPS-induced TNF-α<br>release (human<br>PBMCs) | < 100     | Not specified    | [1]    |
| LPS-induced IL-6 release (human PBMCs)        | < 100     | Not specified    | [1]    |

Table 2: In Vivo Efficacy

| Animal Model                                    | Effect                                                 | Source |
|-------------------------------------------------|--------------------------------------------------------|--------|
| Rodent models of acute and chronic inflammation | Significantly reduced cytokine levels and inflammation | [1]    |
| Collagen-induced arthritis model (rodent)       | Lowered joint swelling and histopathological scores    | [1]    |

## **Experimental Protocols**



Detailed experimental protocols for the synthesis and biological evaluation of **PF-05381941** are not publicly available in peer-reviewed literature. The following sections provide generalized protocols based on standard methods for evaluating TAK1/p38α inhibitors.

## Synthesis of PF-05381941

A specific, detailed synthesis protocol for **PF-05381941** has not been identified in the public domain. The synthesis of structurally related pyrazolyl ureas typically involves a multi-step process. A plausible, though unconfirmed, general synthetic strategy would likely involve:

- Synthesis of the pyrazole core: Condensation of a hydrazine derivative with a β-diketoester to form the substituted pyrazole ring.
- Functional group manipulation: Introduction of the tert-butyl and amino groups onto the pyrazole ring.
- Synthesis of the phenylurea component: Preparation of the 3-methyl-4-(pyridin-4-yloxy)aniline intermediate.
- Urea formation: Coupling of the aminopyrazole with the aniline derivative, often via a phosgene equivalent or an isocyanate intermediate, to form the final urea linkage.

## **In Vitro Kinase Inhibition Assays**

Objective: To determine the IC50 of **PF-05381941** against TAK1 and p38α kinases.

#### Materials:

- Recombinant human TAK1/TAB1 complex
- Recombinant human p38α kinase
- Kinase buffer (e.g., HEPES, MgCl2, DTT, BSA)
- ATP
- Substrate (e.g., Myelin Basic Protein (MBP) for TAK1, ATF2 for p38α)



- PF-05381941 (serial dilutions in DMSO)
- Detection reagent (e.g., ADP-Glo<sup>™</sup>, LanthaScreen<sup>™</sup>, or phospho-specific antibodies)
- Microplate reader

#### General Protocol:

- Prepare a reaction mixture containing the kinase, substrate, and kinase buffer in the wells of a microplate.
- Add serial dilutions of PF-05381941 or DMSO (vehicle control) to the wells.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes).
- Stop the reaction and measure the kinase activity using a suitable detection method.
- Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

## Cellular Assay: Inhibition of LPS-Induced Cytokine Release

Objective: To measure the potency of **PF-05381941** in inhibiting the production of TNF- $\alpha$  and IL-6 from immune cells.

#### Materials:

- Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Lipopolysaccharide (LPS)
- PF-05381941 (serial dilutions in DMSO)



- ELISA kits for human TNF-α and IL-6
- Cell culture plates and incubator

#### General Protocol:

- Seed PBMCs or THP-1 cells in a 96-well plate and allow them to adhere.
- Pre-treat the cells with various concentrations of PF-05381941 or DMSO for 1-2 hours.
- Stimulate the cells with an optimal concentration of LPS (e.g., 10-100 ng/mL) for a specified time (e.g., 4-24 hours).
- Collect the cell culture supernatants.
- Measure the concentration of TNF- $\alpha$  and IL-6 in the supernatants using ELISA according to the manufacturer's instructions.
- Calculate the percentage of inhibition of cytokine release for each concentration of PF-05381941 and determine the IC50 value.

## In Vivo Model: Collagen-Induced Arthritis (CIA) in Mice

Objective: To evaluate the in vivo efficacy of PF-05381941 in a model of rheumatoid arthritis.

#### Materials:

- DBA/1 mice (male, 8-10 weeks old)
- Bovine type II collagen
- Complete Freund's Adjuvant (CFA)
- Incomplete Freund's Adjuvant (IFA)
- **PF-05381941** formulated for in vivo administration (e.g., in a vehicle of DMSO and corn oil) [2]
- Calipers for measuring paw thickness







Clinical scoring system for arthritis severity

#### General Protocol:

- Immunization: Emulsify bovine type II collagen in CFA and inject intradermally at the base of the tail of the mice on day 0.
- Booster: On day 21, administer a booster injection of type II collagen emulsified in IFA.
- Treatment: Begin treatment with PF-05381941 or vehicle control at the onset of arthritis
  (typically around day 21-28). The dose and frequency of administration would need to be
  determined in dose-ranging studies.
- Monitoring: Monitor the mice daily for signs of arthritis. Measure paw thickness and score the severity of arthritis in each paw based on a standardized clinical scoring system (e.g., 0-4 scale for erythema, swelling, and ankylosis).
- Endpoint Analysis: At the end of the study (e.g., day 35-42), sacrifice the animals and collect paws for histological analysis to assess joint inflammation, cartilage damage, and bone erosion. Cytokine levels in the serum or joint tissue can also be measured.





Click to download full resolution via product page

Figure 2: A generalized experimental workflow for the evaluation of PF-05381941.

## **Clinical Trial Status**

As of the latest available information, there are no registered clinical trials for **PF-05381941**. Its development appears to be in the preclinical stage.

## Conclusion

**PF-05381941** is a potent dual inhibitor of TAK1 and p38 $\alpha$  with demonstrated anti-inflammatory activity in preclinical models. Its mechanism of action, targeting both upstream and downstream



components of the inflammatory signaling cascade, suggests potential therapeutic utility in a range of autoimmune and inflammatory disorders. Further studies are required to fully characterize its pharmacokinetic and safety profiles and to determine its potential for clinical development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 1-(3-(tert-butyl)-1-(3-cyanophenyl)-1H-pyrazol-5-yl)-3-(3-methyl-4-(pyridin-4-yloxy)phenyl)urea | C27H26N6O2 | CID 73212018 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: PF-05381941 (CAS Number 1474022-02-0)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8199043#pf-05381941-cas-number-1474022-02-0]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com